

Phenyl Methanesulfonate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenyl methanesulfonate*

Cat. No.: B095244

[Get Quote](#)

CAS Number: 16156-59-5 Molecular Weight: 172.20 g/mol

This technical guide provides an in-depth overview of **phenyl methanesulfonate**, a versatile reagent in organic synthesis, with a particular focus on its applications for researchers, scientists, and drug development professionals. This document covers its chemical properties, synthesis, and key applications, including its role as a protecting group for phenols. Detailed experimental protocols, data summaries, and workflow visualizations are provided to facilitate its practical use in a laboratory setting.

Chemical Properties and Specifications

Phenyl methanesulfonate, also known as phenyl mesylate, is a sulfonate ester that is widely utilized in organic chemistry as an electrophilic reagent.^[1] Its utility stems from the excellent leaving group ability of the methanesulfonate (mesylate) group, which facilitates nucleophilic substitution reactions.

Table 1: Physicochemical Properties of **Phenyl Methanesulfonate**

Property	Value	Reference(s)
CAS Number	16156-59-5	[2]
Molecular Formula	C ₇ H ₈ O ₃ S	[2]
Molecular Weight	172.20 g/mol	[2]
Appearance	White powdery crystals	[3]
Melting Point	62-64 °C	[3]
Boiling Point	279 °C (lit.)	[4]
Solubility	Soluble in polar organic solvents such as dichloromethane.	[1] [3]

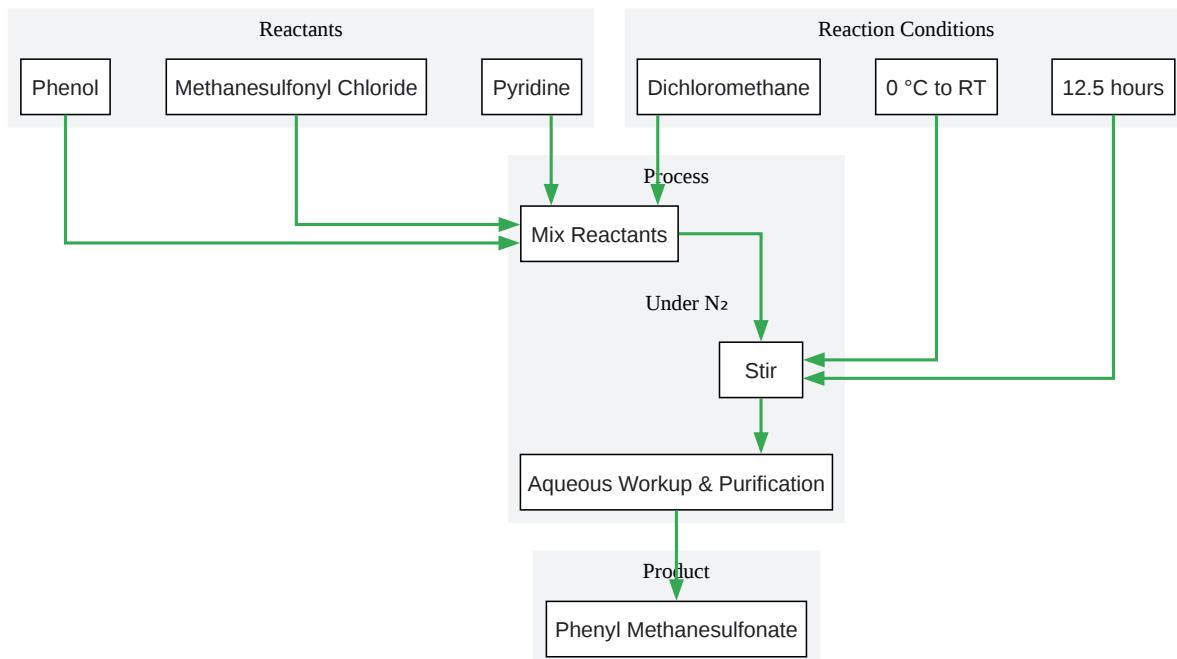
Synthesis of Phenyl Methanesulfonate

Phenyl methanesulfonate is readily synthesized from the reaction of phenol with methanesulfonyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of Phenyl Methanesulfonate[3]

Materials:

- Phenol (1.0 eq)
- Methanesulfonyl chloride (1.0 eq)
- Pyridine (2.0 eq)
- Dichloromethane (CH₂Cl₂)
- Ice bath
- Nitrogen or Argon atmosphere


Procedure:

- Dissolve phenol (10 mmol, 0.941 g) in chilled dichloromethane (10 mL).
- Add pyridine (20 mmol, 1.6 mL) to the solution.
- Cool the resulting solution in an ice bath under an inert atmosphere (N₂).
- Add methanesulfonyl chloride (10 mmol, 1.91 g) portion-wise or dropwise to the cooled solution.
- Stir the reaction mixture at 0 °C for 30 minutes.
- Allow the reaction to warm to room temperature and continue stirring for 12 hours.
- Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous extraction.
- The crude product can be purified by silica gel column chromatography or recrystallization to afford pure **phenyl methanesulfonate**.

Expected Yield: 97%[\[3\]](#)

Characterization Data:

- Appearance: White powdery crystals[\[3\]](#)
- ¹H NMR (300 MHz, CDCl₃): δ 7.45-7.42 (m, 2H, Ar-H), 7.35-7.27 (m, 3H, Ar-H)[\[3\]](#)

[Click to download full resolution via product page](#)**Synthesis of Phenyl Methanesulfonate.**

Applications in Organic Synthesis

Electrophilic Reagent

Phenyl methanesulfonate serves as an effective electrophile in nucleophilic substitution reactions. The methanesulfonate moiety is an excellent leaving group, facilitating the formation of new bonds with a variety of nucleophiles. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules.^[1]

Protecting Group for Phenols

A significant application of **phenyl methanesulfonate** chemistry is in the protection of phenolic hydroxyl groups. Phenols are common structural motifs in natural products and pharmaceuticals. The hydroxyl group is often reactive and can interfere with synthetic transformations elsewhere in the molecule. The conversion of a phenol to its methanesulfonate ester effectively masks its reactivity. The methanesulfonate protecting group is stable under a range of reaction conditions.

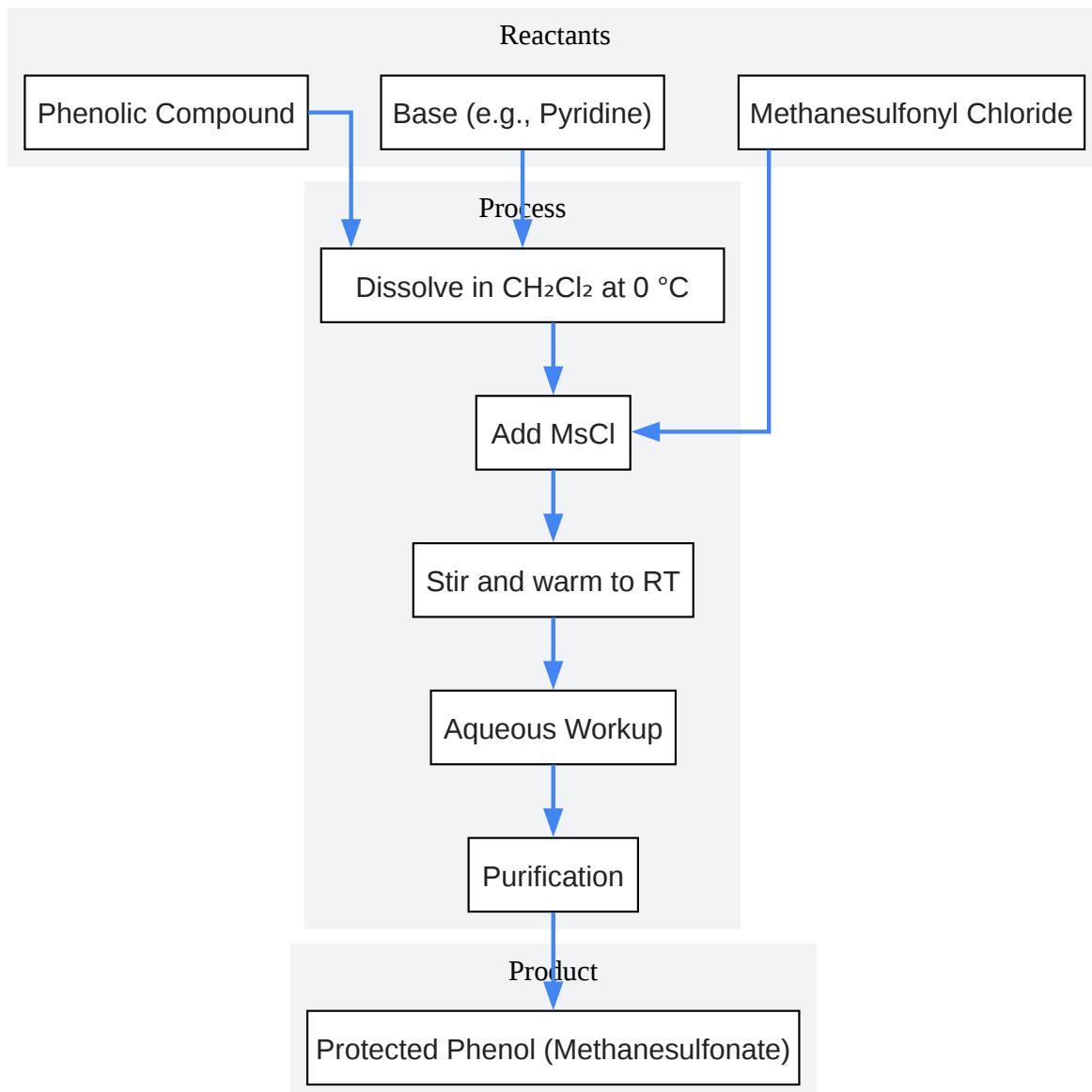
A mild and chemoselective protocol for the deprotection of aryl methanesulfonates has been developed, enhancing the utility of the methanesulfonate as a protecting group for phenols.

Use in the Synthesis of Bioactive Molecules

The utility of sulfonate esters as intermediates and protecting groups is evident in the synthesis of various bioactive compounds. While direct examples of **phenyl methanesulfonate** in late-stage drug synthesis are not extensively documented in publicly available literature, the principles of its reactivity are widely applied. For instance, the formation of sulfonate esters from hydroxyl groups is a common strategy to introduce a good leaving group for subsequent nucleophilic substitution, a key step in the construction of complex molecular architectures found in many pharmaceuticals.

The synthesis of novel phenyl sulfonamide derivatives as modulators of the pulmonary inflammatory response highlights the importance of the broader class of sulfonated compounds in medicinal chemistry.^[5]

Experimental Protocols for Protection and Deprotection


The following protocols outline the general procedures for the protection of phenols as methanesulfonates and their subsequent deprotection.

Protection of Phenols as Methanesulfonates

This procedure is analogous to the synthesis of **phenyl methanesulfonate** itself, with a substituted phenol as the starting material.

Generalized Protocol:

- Dissolve the phenolic compound (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 eq) in an anhydrous aprotic solvent like dichloromethane at 0 °C.
- Slowly add methanesulfonyl chloride (1.1-1.2 eq) to the stirred solution.
- Allow the reaction to proceed at 0 °C and then warm to room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Perform an aqueous workup to remove the base hydrochloride salt and excess reagents.
- Purify the resulting methanesulfonate ester by column chromatography or recrystallization.

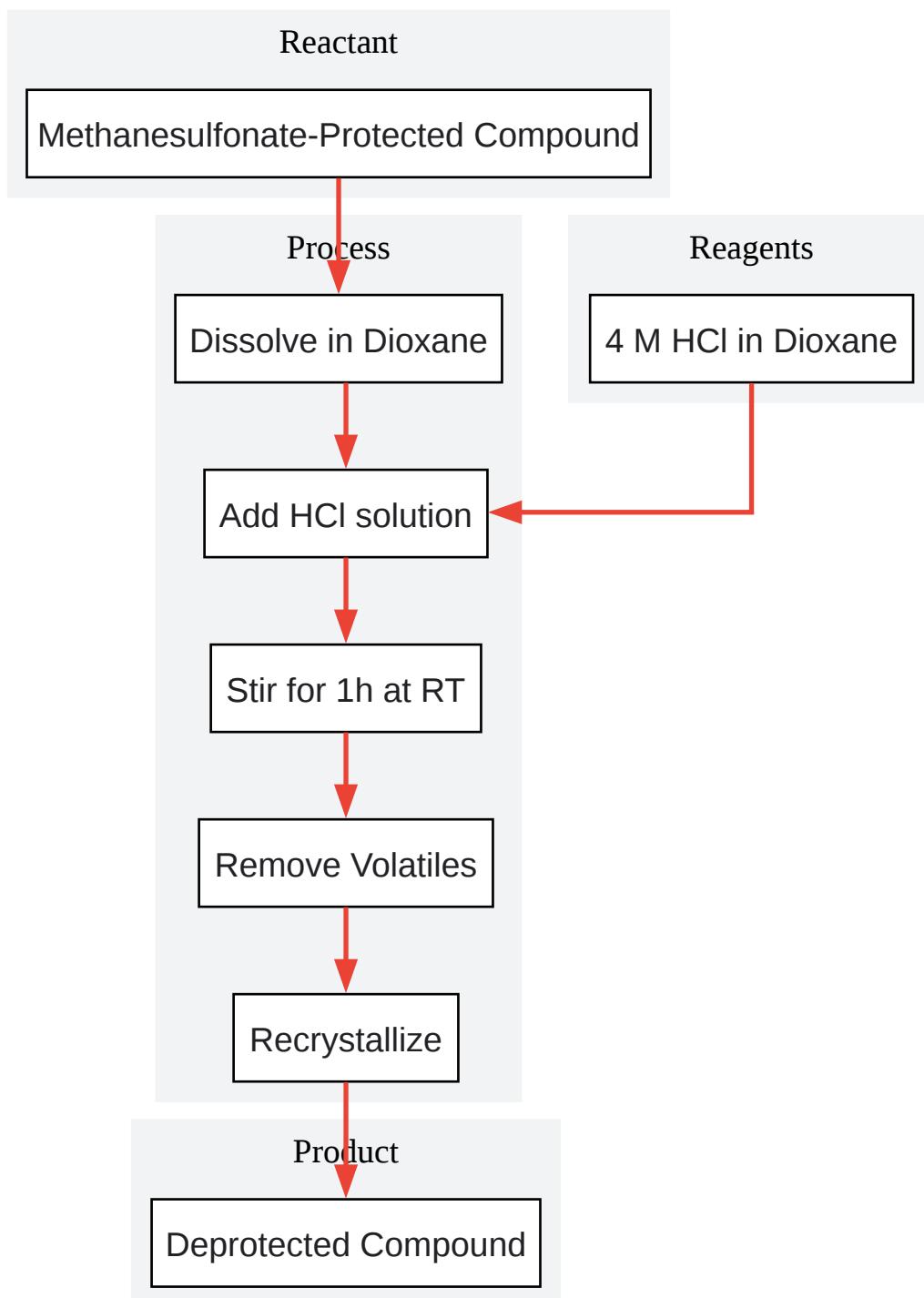
[Click to download full resolution via product page](#)

Protection of Phenols as Methanesulfonates.

Deprotection of Aryl Methanesulfonates

A notable advancement in the use of methanesulfonates as protecting groups is the development of mild deprotection methods. One such protocol involves the use of a strong acid. The following is an example of a deprotection of a related aminophenylethyl methanesulfonate.

Experimental Protocol: Acid-Catalyzed Deprotection^[6]


Materials:

- (R)-2-(tert-butoxycarbonylamino)-2-phenylethyl methanesulfonate (1.0 eq)
- 4 M HCl in Dioxane (excess)
- Acetonitrile/diethyl ether for recrystallization

Procedure:

- Dissolve the methanesulfonate-protected compound (7.9 mmol, 2.5 g) in dioxane (10 mL).
- Add a solution of 4 M HCl in dioxane (10 mL) to the mixture.
- Stir the reaction for 1 hour at room temperature.
- Remove the volatile components under reduced pressure.
- Recrystallize the residue from acetonitrile/diethyl ether to yield the deprotected product.

Yield: 65%^[6]

[Click to download full resolution via product page](#)

Deprotection of a Methanesulfonate Ester.

Stability

Methanesulfonate esters exhibit good stability under a range of conditions, which is a desirable characteristic for a protecting group. However, they are susceptible to cleavage under strongly acidic or basic conditions, which forms the basis for their removal (deprotection). The stability of methanesulfonic acid, a related compound, is high, resisting hydrolysis under normal acidic or alkaline conditions.^[7] The stability of pharmaceutical compounds, in general, is significantly influenced by pH, with acidic or basic conditions often catalyzing degradation.^[8]

Safety Information

Phenyl methanesulfonate should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

Table 2: Hazard Identification

Hazard Statement	Description
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Source: Aggregated GHS information from ECHA C&L Inventory.^[2]

Conclusion

Phenyl methanesulfonate is a valuable and versatile chemical for organic synthesis, particularly for researchers in drug discovery and development. Its primary roles as an electrophilic reagent and as a protecting group for phenols are well-established. The availability of reliable protocols for its synthesis and for the protection and deprotection of phenols makes it a practical tool in multi-step synthetic sequences. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, will enable its effective and safe utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Phenyl Methanesulfonate | C7H8O3S | CID 316170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Phenyl Methanesulfonate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b095244#phenyl-methanesulfonate-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com